Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-
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Overview
Description
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- typically involves the reaction of 4-bromophenol with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetamide: Shares the bromophenoxy group but lacks the dichloro and methylethyl groups.
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide: Contains an aminophenyl group instead of the dichloro and methylethyl groups
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and applications that are not possible with similar compounds .
Properties
CAS No. |
196082-77-6 |
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Molecular Formula |
C11H12BrCl2NO2 |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16) |
InChI Key |
VMZSIAIQEVNNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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